N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a versatile chemical compound used in various scientific research fields for its unique properties and applications. This compound belongs to the pyrazole family, which is known for its diverse functionality and stereochemical complexity in a five-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, providing pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is used in various scientific research fields due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other pyrazole derivatives such as:
- 4-amino-5-ethyl-pyrazole-3-carboxamide
- N-(4-nitrophenyl)-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-3-10-19-12-14(16(18-19)21-11-4-2)15(20)17-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYPNOZIRAIFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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